molecular formula C18H19N5O3S B2571671 2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 896294-79-4

2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2571671
CAS RN: 896294-79-4
M. Wt: 385.44
InChI Key: KLACMLBEQTVDBV-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H19N5O3S and its molecular weight is 385.44. The purity is usually 95%.
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Scientific Research Applications

Bioactive Furanyl-Substituted Compounds

The significance of furan and thiophene as structural units in bioactive molecules is well-documented. Five-membered heterocycles, including furan, play a prominent role in the design of drugs due to their structural versatility and presence in a wide range of bioactive molecules. Furanyl-substituted nucleobases, nucleosides, and their analogues have been explored for their antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. These studies suggest the potential for compounds with furanyl substitutions to contribute to various therapeutic areas (T. Ostrowski, 2022).

Thiazolo[3,2-b][1,2,4]triazole Derivatives

Compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety have been of interest due to their diverse biological activities. The literature review on modern chemistry of 1,2,4-triazoles highlights the search for biologically active substances among these derivatives, demonstrating antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This suggests that compounds incorporating the thiazolo[3,2-b][1,2,4]triazole scaffold could be promising candidates for developing new therapeutic agents (M. V. Ohloblina, 2022).

properties

IUPAC Name

2-(furan-2-yl)-5-[furan-2-yl-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-21-6-8-22(9-7-21)14(12-4-2-10-25-12)15-17(24)23-18(27-15)19-16(20-23)13-5-3-11-26-13/h2-5,10-11,14,24H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLACMLBEQTVDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CO2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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